2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole
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Overview
Description
2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole is a multifaceted chemical compound. It’s known for its unique structure that fuses various functional groups, creating a complex scaffold used in diverse scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing this compound typically involves multi-step reactions:
Formation of the 1,3-benzodiazole core: : This usually starts with a condensation reaction of appropriate benzene derivatives with other nitrogen-containing reactants.
Construction of the octahydropyrrolo[3,4-c]pyrrole ring: : Formed via a cyclization reaction from appropriate diene and nitrogen sources under controlled conditions.
Oxazole ring attachment: : Added through a [3+2] cycloaddition reaction, where a 5-methyl-1,2-oxazole moiety is fused onto the central structure.
Coupling and Functionalization: : The final steps involve coupling reactions and functional group modifications to achieve the target structure.
Industrial Production Methods
Industrial synthesis often adapts these lab-scale methods to larger reactors, maintaining stringent conditions to ensure purity and yield. Catalysis and flow chemistry are applied to optimize efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation reactions primarily at the benzo and oxazole rings, often using reagents like potassium permanganate.
Reduction: : The compound can be reduced at its nitrogen-containing sites using hydride donors like lithium aluminum hydride.
Substitution: : Electrophilic substitution reactions are common on the aromatic benzodiazole ring, often using halogenating agents.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) in acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: : N-bromosuccinimide (NBS) for bromination under reflux.
Major Products
Products of these reactions include hydroxylated, halogenated, and amino-derivative variants of the original compound.
Scientific Research Applications
Chemistry: : Used as a key intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential interactions with biological macromolecules, given its multifaceted functional groups.
Medicine: : Investigated for its potential as a pharmacophore, particularly in the realm of neuropharmacology and anti-cancer research.
Industry: : Utilized in the creation of advanced materials, including polymers and coatings.
Mechanism of Action
Molecular Targets and Pathways
The compound interacts with various molecular targets:
Enzyme Inhibition: : It can act as an inhibitor for specific enzymes, affecting biochemical pathways.
Signal Modulation: : Capable of modulating cellular signaling pathways, particularly those involving receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
2-[5-(4-Methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole: : Similar, but with slight variation in the oxazole ring.
1-(propan-2-yl)-1H-1,3-benzodiazole-2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-hexahydropyrrolo[3,4-c]pyrrol-2-yl]: : Different in the hydrocarbon chain length.
Unique Characteristics
What sets 2-[5-(5-methyl-1,2-oxazole-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(propan-2-yl)-1H-1,3-benzodiazole apart is its specific combination of structural motifs, making it a unique candidate for targeted chemical and biological research.
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Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[2-(1-propan-2-ylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-13(2)26-19-7-5-4-6-17(19)22-21(26)25-11-15-9-24(10-16(15)12-25)20(27)18-8-14(3)28-23-18/h4-8,13,15-16H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGDEBZUFKWODT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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